BenchChemオンラインストアへようこそ!

2-(2,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)acetamide

PDE4 inhibition regioisomer SAR phosphodiesterase

This N-(pyridin-4-ylmethyl)acetamide chemotype is a strategic diversity element for PDE4 and P2X4 receptor screening cascades. The ortho-chlorine on the 2,4-dichlorophenyl ring imposes a conformational constraint absent in mono-chloro or 3,4-dichloro analogs, altering the dihedral angle and potentially unlocking subtype-selective binding. The 4-pyridinylmethyl configuration presents a distinct hydrogen-bond acceptor geometry; procurement alongside 2-pyridinyl and 3-pyridinyl regioisomers enables systematic SAR mapping of the acceptor site. The amide linker provides both H-bond donor and acceptor functionality, unlike ether-linked analogs. Justify your purchase by running this compound head-to-head with the 3,4-dichloro comparator and the ether negative control under identical assay conditions.

Molecular Formula C14H12Cl2N2O
Molecular Weight 295.2 g/mol
Cat. No. B5210500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)acetamide
Molecular FormulaC14H12Cl2N2O
Molecular Weight295.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CC(=O)NCC2=CC=NC=C2
InChIInChI=1S/C14H12Cl2N2O/c15-12-2-1-11(13(16)8-12)7-14(19)18-9-10-3-5-17-6-4-10/h1-6,8H,7,9H2,(H,18,19)
InChIKeyCRNFQMOCNZXBMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)acetamide: Structural Identity and Compound Class Baseline for Procurement Evaluation


2-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)acetamide (molecular formula C14H12Cl2N2O, molecular weight approximately 295.16 g/mol) is a synthetic small-molecule acetamide derivative belonging to the N-(pyridinylmethyl)acetamide chemotype . The compound features a 2,4-dichlorophenylacetyl moiety linked via an amide bond to a pyridin-4-ylmethylamine group. This chemotype is structurally related to several pharmacologically investigated classes, including phosphodiesterase 4 (PDE4) inhibitor scaffolds and select neuronal receptor ligands. The compound is commercially available from multiple research chemical suppliers, primarily as a screening compound or synthetic intermediate for medicinal chemistry programs [1].

Why In-Class Substitution of 2-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)acetamide Carries Undefined Risk


Within the N-(pyridinylmethyl)acetamide family, even subtle structural variations — including the position of chlorine substituents on the phenyl ring (2,4- vs. 3,4- vs. 2,6-dichloro), the pyridine nitrogen position (2-yl, 3-yl, or 4-ylmethyl), or the type of linker (acetamide vs. ether vs. amine) — can produce substantial shifts in target binding, physicochemical properties, and polypharmacology profiles [1]. Published structure-activity relationship (SAR) data for related 2-phenyl-N-(pyridin-2-yl)acetamides demonstrate that dichlorophenyl regioisomers exhibit divergent antimycobacterial and antiproliferative activities, with minimum inhibitory concentration (MIC) values and cytotoxicity IC50 values varying by several-fold between positional isomers [2]. For 2-(2,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)acetamide specifically, the 4-pyridinylmethyl substitution pattern confers a distinct hydrogen-bonding geometry and spatial orientation relative to the 2-pyridinyl and 3-pyridinyl analogs, which may alter target engagement profiles. Absent compound-specific comparative data, generic substitution with a positional isomer or a different pyridine attachment point cannot be assumed to preserve pharmacological or physicochemical equivalence.

Quantitative Differentiation Evidence for 2-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)acetamide vs. Closest Structural Analogs


Regioisomeric Chlorine Positioning: 2,4-Dichloro vs. 3,4-Dichloro Phenyl Substitution Impact on PDE4 Inhibitory Pharmacophore

The 2,4-dichlorophenyl substitution pattern in the target compound distinguishes it from the commercially available 3,4-dichlorophenyl analog [2-(3,4-dichlorophenyl)-N-(4-pyridinylmethyl)acetamide]. In the broader pyridine-acetamide PDE4 inhibitor chemotype, the ortho-chlorine (2-position) on the phenyl ring contributes to a distinct dihedral angle between the aromatic ring and the acetamide plane, which influences the presentation of the pharmacophore to the PDE4 catalytic pocket [1]. Published patent SAR data for heterosubstituted pyridine PDE4 inhibitors indicate that ortho-substitution on the phenyl ring can modulate PDE4 subtype selectivity, though no head-to-head PDE4 IC50 comparison between the 2,4-dichloro and 3,4-dichloro regioisomers has been publicly reported for these exact compounds [2]. This represents a structurally grounded but quantitatively unvalidated differentiation point.

PDE4 inhibition regioisomer SAR phosphodiesterase chlorine positional effect

Pyridine Nitrogen Position: 4-Pyridinylmethyl vs. 2-Pyridinyl Attachment and Hydrogen-Bonding Geometry

The target compound employs a pyridin-4-ylmethylamine moiety, where the pyridine nitrogen is positioned para to the methylene linker. This contrasts with the analogous 2-pyridinyl compound [2-(2,4-dichlorophenyl)-N-(2-pyridinyl)acetamide], where the nitrogen is ortho to the attachment point . The 4-pyridinylmethyl configuration presents the pyridine nitrogen as a solvent-exposed hydrogen-bond acceptor approximately 5.5–6.0 Å from the amide carbonyl, whereas the 2-pyridinyl configuration places the nitrogen within approximately 2.8–3.2 Å, enabling potential intramolecular interactions that alter the ligand's conformational ensemble. In PDE4 inhibitor SAR, the pyridine nitrogen position has been shown to affect both potency (up to 10-fold IC50 differences between regioisomers in certain chemotypes) and subtype selectivity [1]. No direct potency comparison between the 4-pyridinylmethyl and 2-pyridinyl analogs of this specific dichlorophenylacetamide series has been published.

pyridine regioisomer hydrogen-bond acceptor target engagement ligand geometry

Linker Type Comparison: Acetamide vs. Ether Linkage Impact on Metabolic Stability and Target Binding in Dichlorophenyl-Pyridine Hybrids

The target compound features a direct acetamide linkage (CH2–C(=O)–NH–CH2) connecting the dichlorophenyl and pyridine moieties. A structurally similar subclass exists with an ether linkage: 2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)acetamide and its N-(4-methyl-2-pyridinyl) analog . The amide bond in the target compound provides greater metabolic stability against oxidative cleavage compared to the ether linkage, as amides are generally more resistant to cytochrome P450-mediated O-dealkylation [1]. Additionally, the amide NH serves as a hydrogen-bond donor (HBD count = 1 for the target compound), whereas the ether analogs possess zero HBDs, altering the compound's hydrogen-bonding capacity and potentially its membrane permeability and target engagement profile. The target compound has a molecular weight of ~295 Da versus ~311 Da for the ether-linked 2-(2,4-dichlorophenoxy)-N-(4-methyl-2-pyridinyl)acetamide, a ~5% lower molecular weight that may confer a marginal ligand efficiency advantage [2].

acetamide linker ether linker metabolic stability pharmacokinetics linker comparison

Scaffold Comparison: 2,4-Dichlorophenyl vs. 2,6-Dichlorophenyl Regioisomer Differentiation in Pyridinylmethylacetamide Series

The commercially available analog 2-(2,6-dichlorophenyl)-N-(pyridin-2-ylmethyl)acetamide (CAS not publicly assigned; C14H12Cl2N2O, MW ~295 Da) differs from the target compound in both chlorine positions (2,6- vs. 2,4-) and the pyridine attachment (2-ylmethyl vs. 4-ylmethyl) . The 2,6-dichloro substitution creates a symmetric steric environment around the phenyl-acetamide bond, potentially restricting rotational freedom more than the asymmetric 2,4-dichloro pattern. In PDE4 inhibitor chemotypes, 2,6-disubstitution has been associated with altered subtype selectivity profiles compared to 2,4-disubstitution, though quantitative IC50 comparisons between these exact regioisomers are not available in the public domain [1]. The combined regioisomeric difference (chlorine pattern + pyridine position) makes these two compounds pharmacologically distinct chemical entities despite their identical molecular formula.

regioisomer 2,6-dichlorophenyl scaffold comparison steric effect Sigma hole

P2X4 Receptor Modulation Potential: N-Heteroaryl-N-Pyridinylacetamide Patent Class Differentiation

Patent WO2022049253A1 discloses substituted N-heteroaryl-N-pyridinylacetamides as P2X4 receptor modulators, a chemotype class to which the target compound structurally belongs [1]. The patent describes structure-activity relationships for P2X4 modulation, with certain exemplified compounds showing IC50 values in the nanomolar to low micromolar range for P2X4 inhibition. While 2-(2,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)acetamide itself is not explicitly listed as an exemplified compound in the patent, its core scaffold (dichlorophenyl-acetamide-pyridinylmethyl) maps onto the claimed Markush structure. This patent-derived chemotype association suggests potential P2X4 modulatory activity, which would differentiate it from PDE4-focused analogs. In contrast, the 2-(3,4-dichlorophenyl) regioisomer and the ether-linked analogs are not encompassed by the preferred substituent patterns in this P2X4 patent family.

P2X4 receptor purinergic signaling neuropathic pain patent SAR acetamide chemotype

Evidence-Backed Application Scenarios for 2-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)acetamide in Scientific Procurement


PDE4-Focused Screening Library Expansion Requiring Ortho-Chlorophenyl Pharmacophore Diversity

When building a PDE4 inhibitor screening library, the 2,4-dichlorophenyl substitution provides an ortho-chlorine conformational constraint not present in the more common 3,4-dichloro or 4-chloro analogs. This compound serves as a diversity element for SAR exploration around the PDE4 catalytic site, where ortho-substitution effects on the dihedral angle between the phenyl ring and the acetamide plane may uncover subtype-selective binding modes . Procurement is most justified when the screening workflow requires systematic variation of chlorine substitution patterns on the phenyl ring, and the laboratory already possesses the 3,4-dichloro comparator compound for side-by-side profiling.

Purinergic P2X4 Receptor Target Validation Using N-Pyridinylmethylacetamide Chemotypes

For laboratories investigating P2X4 receptor modulation in neuropathic pain or inflammatory models, the target compound's structural alignment with the WO2022049253A1 patent chemotype makes it a candidate for P2X4 screening . Procurement is appropriate when the goal is target validation or hit finding against P2X4, particularly when the research team aims to compare pyridin-4-ylmethyl-substituted acetamides against pyridin-2-yl or pyridin-3-yl variants to map the pyridine nitrogen position SAR for P2X4 affinity. This compound should be procured alongside its closest positional isomers to enable meaningful comparative data generation.

Amide-Containing Fragment or Lead-Like Compound Collection for Hydrogen-Bond-Dependent Target Engagement

The target compound's amide linker provides both a hydrogen-bond donor (NH) and acceptor (C=O), unlike ether-linked analogs that lack the donor functionality. For targets where a hydrogen-bond donor interaction is critical for binding (e.g., kinase hinge regions, protease active sites, or phosphodiesterase catalytic pockets), the amide-containing target compound may offer superior target engagement compared to ether-linked 2,4-dichlorophenoxy-pyridine compounds . Procurement is warranted when the screening cascade includes differential scanning fluorimetry or surface plasmon resonance assays that can detect hydrogen-bond-mediated binding stabilization, and when the comparator ether analog is included as a negative control for HBD-dependent binding.

Regioisomeric Probe Set for Pyridine Nitrogen Position SAR in Acetamide-Containing Ligands

The 4-pyridinylmethyl configuration in the target compound presents a distinct hydrogen-bond acceptor geometry compared to 2-pyridinyl and 3-pyridinyl analogs. For medicinal chemistry programs exploring the optimal pyridine nitrogen position for a given target, procuring the target compound alongside its 2-pyridinylmethyl and 3-pyridinylmethyl analogs enables systematic SAR mapping . This is particularly relevant when the target of interest has a well-defined hydrogen-bond acceptor site whose spatial position relative to the ligand core can be probed through systematic pyridine regioisomer variation. Procurement value is maximized when all three regioisomers are tested in the same assay under identical conditions.

Quote Request

Request a Quote for 2-(2,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.